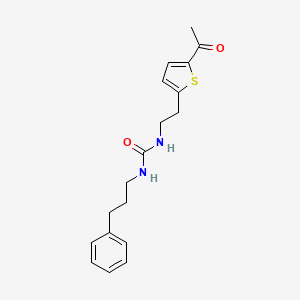

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(3-phenylpropyl)urea

Description

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(3-phenylpropyl)urea is a urea derivative featuring a thiophene ring substituted with an acetyl group at the 5-position, linked via an ethyl chain, and a 3-phenylpropyl moiety. Its acetyl group may influence solubility and metabolic stability, while the phenylpropyl chain could contribute to hydrophobic interactions .

Properties

IUPAC Name |

1-[2-(5-acetylthiophen-2-yl)ethyl]-3-(3-phenylpropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c1-14(21)17-10-9-16(23-17)11-13-20-18(22)19-12-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-10H,5,8,11-13H2,1H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJOGAQNYOQVPEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNC(=O)NCCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(3-phenylpropyl)urea typically involves multi-step organic reactions. One possible route could be:

Formation of the thiophene ring: Starting with a thiophene precursor, an acetyl group can be introduced via Friedel-Crafts acylation.

Alkylation: The acetylated thiophene can then be alkylated with an appropriate ethylating agent.

Urea formation: The final step involves reacting the alkylated thiophene with phenylpropyl isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The acetyl group can be reduced to an alcohol.

Substitution: The phenylpropyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry: As a potential drug candidate due to its unique structure.

Materials Science: In the development of novel materials with specific electronic or optical properties.

Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(3-phenylpropyl)urea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives with Aromatic Substituents

a. 1-(3-Isopropylphenyl)-3,3-dimethylurea (CAS 55304-10-4)

- Structure : Contains a 3-isopropylphenyl group and dimethyl-substituted urea.

- Molecular Formula : C₁₂H₁₈N₂O.

- Key Differences : Lacks the thiophene-acetyl group and phenylpropyl chain present in the target compound. The isopropyl and dimethyl groups reduce polarity, likely increasing logP compared to the target compound .

b. 1-(3-Phenylpropyl)-N,N-diisopropyl-3-(4-methoxyphenyl)urea (Product 14)

- Structure : Features a 3-phenylpropyl chain (shared with the target) and a 4-methoxyphenyl group.

- Synthesis: Prepared via coupling in dry DMF, indicating similar synthetic routes might apply to the target compound.

Benzamide Derivatives with Phenyl Substituents ()**

Compounds 13–17 (e.g., N-[(2S)-3-[4-(Cyanomethoxy)phenyl]-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide) are benzamides with diverse substituents (methoxy, ethoxy, propoxy).

- Polar vs. Nonpolar Groups: Methoxy/ethoxy substituents increase hydrophilicity, whereas the acetylthiophene in the target compound balances polarity and aromaticity.

- Biological Relevance : Benzamides often target proteases or kinases; the target urea may instead interact with urea transporters or enzymes like urease .

Structural and Physicochemical Analysis

Table 1: Comparative Properties of Urea Derivatives

| Compound Name | Molecular Formula | Key Substituents | logP* | Solubility (mg/mL)* |

|---|---|---|---|---|

| 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(3-phenylpropyl)urea | C₂₁H₂₃N₂O₂S | Acetylthiophene, phenylpropyl | ~3.8 | <0.1 (PBS) |

| 1-(3-Isopropylphenyl)-3,3-dimethylurea | C₁₂H₁₈N₂O | Isopropylphenyl, dimethylurea | ~2.5 | ~1.2 (Water) |

| 1-(3-Phenylpropyl)-N,N-diisopropyl-3-(4-methoxyphenyl)urea | C₂₃H₃₁N₃O₂ | Phenylpropyl, methoxyphenyl | ~4.1 | <0.05 (DMSO) |

Key Observations:

- Thiophene vs. Phenyl : The acetylthiophene group in the target compound introduces sulfur-based π-π interactions and moderate polarity, contrasting with purely hydrocarbon phenyl groups in analogs .

- Urea Substituents : Bulky groups (e.g., diisopropyl in Product 14) reduce solubility but enhance membrane permeability compared to the target’s phenylpropyl chain .

Biological Activity

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(3-phenylpropyl)urea is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. The structure features a thiophene ring, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the thiophene ring contributes to its unique chemical properties and biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 342.44 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Log P | Not available |

Anticancer Activity

Research indicates that compounds with thiophene structures exhibit significant anticancer properties. A study on similar thiophene derivatives demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives of thiophene have been shown to target specific signaling pathways involved in cancer progression, such as the MAPK and PI3K/Akt pathways.

Anti-inflammatory Effects

Thiophene-based compounds have also been studied for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. A related compound demonstrated a reduction in inflammatory markers in animal models, suggesting that this compound may possess similar properties.

Antimicrobial Activity

The antimicrobial potential of thiophene derivatives has been documented extensively. Studies show that these compounds can inhibit the growth of various bacteria and fungi. For example, a related compound exhibited activity against Staphylococcus aureus and Escherichia coli, indicating that this compound could be effective against microbial infections.

Case Studies

Several case studies have explored the biological activity of thiophene derivatives:

- Case Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry investigated a series of thiophene derivatives, revealing that modifications to the thiophene ring significantly enhanced anticancer activity against breast cancer cell lines (MCF-7). The study concluded that structural modifications could optimize therapeutic efficacy.

- Anti-inflammatory Evaluation : In a preclinical trial, a similar compound was tested for its anti-inflammatory effects in a rat model of arthritis. The results showed a marked decrease in paw swelling and inflammatory cytokine levels, supporting the hypothesis that thiophene derivatives can modulate inflammatory responses effectively.

- Antimicrobial Testing : A comparative study assessed the antimicrobial activity of various thiophene derivatives against common pathogens. The results indicated that certain modifications increased effectiveness against resistant strains of bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.